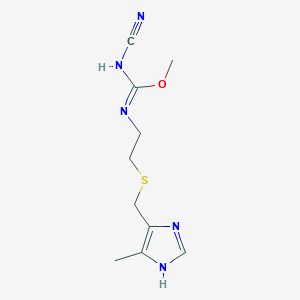![molecular formula C10H16N2O6S3 B601889 (R)-4-羟基-2-(3-甲氧基丙基)-3,4-二氢-2H-噻吩并[3,2-E][1,2]噻嗪-6-磺酰胺 1,1-二氧化物 CAS No. 165117-54-4](/img/structure/B601889.png)
(R)-4-羟基-2-(3-甲氧基丙基)-3,4-二氢-2H-噻吩并[3,2-E][1,2]噻嗪-6-磺酰胺 1,1-二氧化物
描述
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a heterocyclic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique thieno[3,2-E][1,2]thiazine core structure, which imparts distinct chemical and physical properties.
科学研究应用
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of this compound, also known as Brinzolamide , is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the rate of formation of bicarbonate ions, which in turn reduces sodium and fluid transport across the ciliary epithelium, leading to a decrease in intraocular pressure .
Biochemical Pathways
The inhibition of CA-II affects the bicarbonate ion formation pathway . This pathway is crucial for the secretion of aqueous humor, a fluid in the eye. By reducing bicarbonate production, the secretion of aqueous humor is decreased, leading to a reduction in intraocular pressure .
Pharmacokinetics
It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor in the eye .
生化分析
Biochemical Properties
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide functions as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting CA-II, Brinzolamide reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and subsequently lowering intraocular pressure . This interaction is crucial for its therapeutic effects in treating glaucoma.
Cellular Effects
The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide on various cell types are profound. In ocular cells, it reduces intraocular pressure by decreasing the production of aqueous humor . This compound also influences cell signaling pathways related to fluid secretion and ion transport. Additionally, it may affect gene expression related to carbonic anhydrase activity, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide exerts its effects by binding to the active site of carbonic anhydrase II . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of CA-II leads to a reduction in bicarbonate ion production, which in turn decreases the secretion of aqueous humor in the eye . This mechanism is essential for its role in managing intraocular pressure in glaucoma patients.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods .
Dosage Effects in Animal Models
The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide vary with different dosages in animal models. At therapeutic doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and cellular toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is involved in metabolic pathways related to carbonic anhydrase activity . It interacts with enzymes and cofactors involved in the hydration of carbon dioxide, affecting metabolic flux and metabolite levels . The inhibition of carbonic anhydrase II by Brinzolamide alters the balance of bicarbonate and proton production, impacting various physiological processes .
Transport and Distribution
Within cells and tissues, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is transported and distributed through specific transporters and binding proteins . Its lipophilic nature facilitates diffusion across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its interactions with transport proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is primarily within the cytoplasm, where it interacts with carbonic anhydrase II . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
Thieno[3,2-E][1,2]thiazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds containing the sulfonamide functional group with varying side chains.
Uniqueness
This detailed article provides a comprehensive overview of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(4R)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWBQIWXWWDKT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
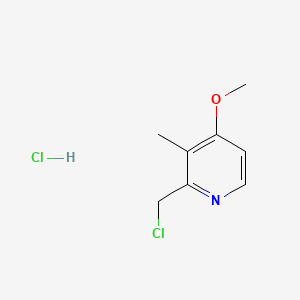
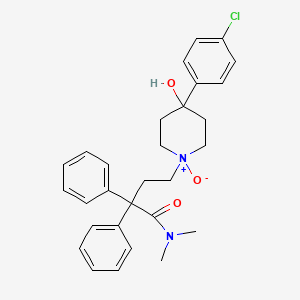
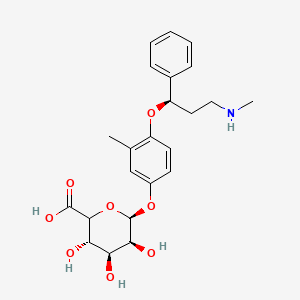
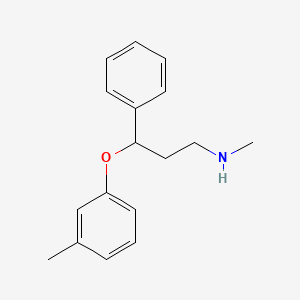
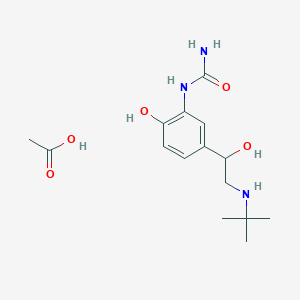
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
